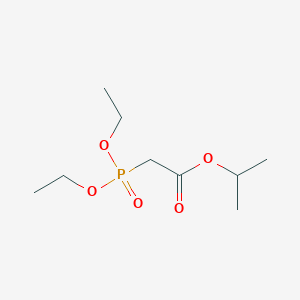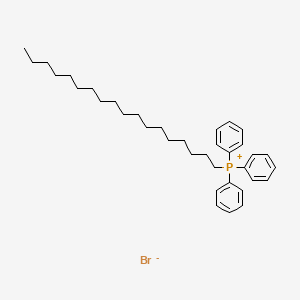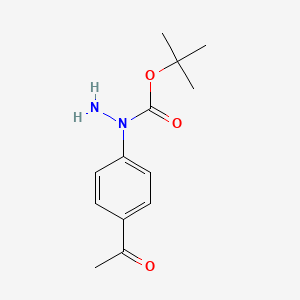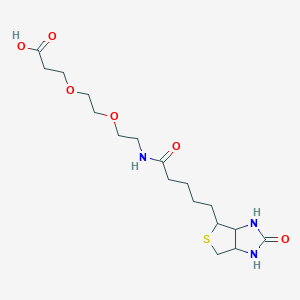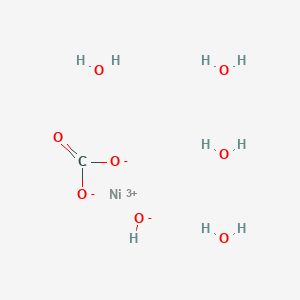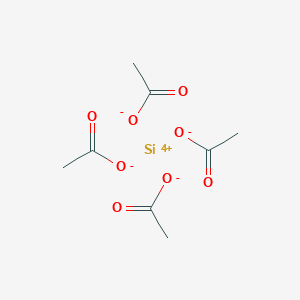![molecular formula C15H20NNaO4 B7948709 sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
sodium;8-[(2-hydroxybenzoyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other physicochemical properties are well-documented, providing a foundation for its diverse uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through electrophilic substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors. This method ensures consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various derivatives of compound “this compound” with altered functional groups, enhancing its applicability in different fields.
Scientific Research Applications
Compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which compound “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
- Compound “CID 158789”
- Compound “CID 158790”
- Compound “CID 158791”
Comparison: Compared to its similar compounds, “sodium;8-[(2-hydroxybenzoyl)amino]octanoate” exhibits unique properties such as higher stability and reactivity under certain conditions. Its distinct functional groups allow for more versatile applications, making it a preferred choice in various research and industrial contexts.
Properties
IUPAC Name |
sodium;8-[(2-hydroxybenzoyl)amino]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOENJXXSKABLJL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
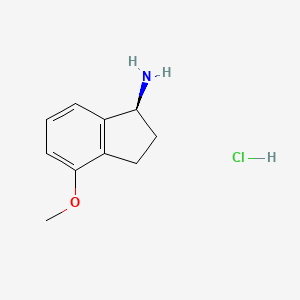

![methyl-[(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]azanium;chloride](/img/structure/B7948645.png)

![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)

